molecular formula C10H10ClFO2 B1467747 Ethyl 6-chloro-2-fluoro-3-methylbenzoate CAS No. 773135-51-6

Ethyl 6-chloro-2-fluoro-3-methylbenzoate

Cat. No. B1467747
CAS RN: 773135-51-6
M. Wt: 216.63 g/mol
InChI Key: ARPDQWYLGJXNMC-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-2-fluoro-3-methylbenzoate is a chemical compound with the molecular formula C10H10ClFO2 and a molecular weight of 216.64 . It is a derivative of benzoic acid, which is a common constituent in a variety of essential oils and is frequently used as a food preservative .


Synthesis Analysis

The synthesis of similar compounds often involves reactions such as ethoxylation of methyl and ethyl esters of unsaturated fatty acids . The process typically employs different types of catalysts, including calcium-based and aluminum-magnesium-based catalysts . The compositions of the synthesized oxyethylates are usually analyzed using various spectroscopic techniques .


Molecular Structure Analysis

The molecular structure of Ethyl 6-chloro-2-fluoro-3-methylbenzoate can be determined using techniques such as X-ray diffraction (XRD) and density functional theory (DFT) calculations . These methods allow for the optimization of molecular crystal structures and provide a detailed understanding of the compound’s structure .

Safety and Hazards

While specific safety and hazard information for Ethyl 6-chloro-2-fluoro-3-methylbenzoate was not found, similar compounds, such as Ethyl acetate, are known to be highly flammable and can cause serious eye irritation and drowsiness or dizziness .

Future Directions

The future directions for the study of Ethyl 6-chloro-2-fluoro-3-methylbenzoate could involve further exploration of its synthesis methods, molecular structure, and potential applications. For instance, the synthesis of similar compounds has been explored in recent years due to their diverse biological activities and pharmacological properties .

properties

IUPAC Name

ethyl 6-chloro-2-fluoro-3-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFO2/c1-3-14-10(13)8-7(11)5-4-6(2)9(8)12/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARPDQWYLGJXNMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1F)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601277549
Record name Ethyl 6-chloro-2-fluoro-3-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601277549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-chloro-2-fluoro-3-methylbenzoate

CAS RN

773135-51-6
Record name Ethyl 6-chloro-2-fluoro-3-methylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=773135-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-chloro-2-fluoro-3-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601277549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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